molecular formula C10H7N3 B1245989 1H-Pyrazolo[3,4-b]quinoline CAS No. 268-93-9

1H-Pyrazolo[3,4-b]quinoline

Cat. No.: B1245989
CAS No.: 268-93-9
M. Wt: 169.18 g/mol
InChI Key: ZIZLPQUGUOCJQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrazolo[3,4-b]quinoline is a heterocyclic compound composed of a pyrazole and quinoline fragment. This compound has garnered significant interest due to its diverse biological and photophysical properties. The structure of this compound allows for various modifications, which can influence its physical, photophysical, and biological characteristics .

Preparation Methods

The synthesis of 1H-Pyrazolo[3,4-b]quinoline can be achieved through several methods:

Industrial production methods often utilize these synthetic routes with optimized reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

1H-Pyrazolo[3,4-b]quinoline undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1H-Pyrazolo[3,4-b]quinoline involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes or receptors, leading to its biological effects . The exact molecular targets and pathways depend on the specific application and modification of the compound.

Comparison with Similar Compounds

1H-Pyrazolo[3,4-b]quinoline can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its versatile structure, which allows for various modifications and applications in different fields.

Biological Activity

1H-Pyrazolo[3,4-b]quinoline is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, including:

  • Friedländer Condensation : This method involves the reaction of anthranilic acid derivatives with appropriate carbonyl compounds.
  • Multicomponent Reactions : These reactions allow for the simultaneous formation of multiple bonds, leading to the desired pyrazoloquinoline structure.
  • Niementowski Reaction : Utilizes anthranilic acid and ketones or aldehydes to form hydroxy derivatives which can be further transformed into pyrazoloquinolines.

Recent studies have documented over a century of synthetic approaches, highlighting the versatility and adaptability of these methods in generating novel derivatives with enhanced biological properties .

Biological Properties

This compound exhibits a range of biological activities that make it a candidate for therapeutic applications:

Antimicrobial Activity

Research has shown that various derivatives of this compound possess significant antimicrobial properties. For instance:

  • Study Findings : A study synthesized novel derivatives and evaluated their antibacterial and antioxidant activities. Some compounds demonstrated notable effectiveness against specific bacterial strains .
  • Mechanism : The antimicrobial action is believed to stem from the ability of these compounds to disrupt bacterial cell membranes and inhibit key metabolic pathways.

Antioxidant Properties

The antioxidant potential of this compound is also noteworthy:

  • Research Evidence : Studies indicate that certain derivatives can scavenge free radicals effectively, thereby reducing oxidative stress in biological systems. This property is crucial for preventing cellular damage linked to various diseases .

Fluorescent Properties

This compound derivatives have been explored as fluorescent sensors:

  • Application in Detection : These compounds can selectively detect metal ions such as Zn²⁺ due to their photophysical properties, making them useful in environmental monitoring and biological assays .

Case Studies and Research Findings

Several case studies have highlighted the biological activity and therapeutic potential of this compound:

Study Focus Findings
Vagdevi et al. (2013)Antimicrobial ActivityNovel derivatives showed significant antibacterial effects against Gram-positive and Gram-negative bacteria.
Ghosh et al. (2022)Antioxidant PropertiesCompounds demonstrated strong free radical scavenging ability, indicating potential for use in oxidative stress-related conditions.
Recent Fluorescent Sensor StudiesDetection of Metal IonsDerivatives effectively detected Zn²⁺ ions with high sensitivity, showcasing their application in biochemical sensing.

Properties

IUPAC Name

1H-pyrazolo[3,4-b]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3/c1-2-4-9-7(3-1)5-8-6-11-13-10(8)12-9/h1-6H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIZLPQUGUOCJQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=NNC3=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80462223
Record name 1H-Pyrazolo[3,4-b]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80462223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

268-93-9
Record name 1H-Pyrazolo[3,4-b]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80462223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Hydrazine hydrate (10 g, 0.20 mol) is added dropwise to a suspension of 2-iodoquinoline-3-carboxaldehyde ethylene ketal (65.5 g, 0.20 mol), (O. Mech-Cohn, J. Chem. Soc., Perkin I, 2509 (1981), m.p. 104.5°-106.5° C. in methanol (250 mL) containing triethylamine 28 mL) at reflux. After refluxing overnight additional hdyrazine hydrate (10 g) is added and the mixture is stirred at reflux for another six and one-half hours. Concentrated hydrochloric acid (75 mL) is then added dropwise, while the mixture is refluxing and the reaction continued for one hour. The reaction mixture is cooled, poured onto ice and allowed to stand for two days. A red solid is removed by filtration and the filtrate is concentrated by rotary evaporation to remove methanol. The remaining solution is adjusted to pH 9 with concentrated ammonium hydroxide and the cream colored precipitate is filtered, washed with water and air dried. Recrystallization from ethanol gives an analytical sample, melting point 207°-208° C., calcd. for C10H7N3 :C, 70.99; H, 4.17; N, 24.84. Found: C, 70.82: H. 4.06; N, 24.18.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
65.5 g
Type
reactant
Reaction Step One
[Compound]
Name
hydrate
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
reactant
Reaction Step Three
Quantity
28 mL
Type
reactant
Reaction Step Four
Quantity
250 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Hydrazine hydrate (10 g, 0.20 mol) is added dropwise to a suspension of 2-iodoquinoline-3-carboxaldehyde ethylene ketal (65.5 g, 0.20 mol), (O. Meth-Cohn, J. Chem. Soc., Perkin I, 2509 (1981), m.p. 104.5°-106.5° C. in methanol (250 mL) containing triethylamine 28 mL) at reflux. After refluxing overnight additional hydrazine hydrate (10 g) is added and the mixture is stirred at reflux for another six and one-half hours. Concentrated hydrochloric acid (75 mL) is then added dropwise, while the mixture is refluxing and the reaction continued for one hour. The reaction mixture is cooled, poured onto ice and allowed to stand for two days. A red solid is removed by filtration and the filtrate is concentrated by rotary evaporation to remove methanol. The remaining solution is adjusted to pH 9 with concentrated ammonium hydroxide and the cream colored precipitate is filtered, washed with water and air dried. Recrystallization from ethanol gives an analytical sample, melting point 207°-208° C., calcd. for C10H7N3 :C, 70.99; H, 4.17; N, 24.84. Found: C, 70.82: H. 4.06; N, 24.18.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
65.5 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
reactant
Reaction Step Three
Quantity
28 mL
Type
reactant
Reaction Step Four
Quantity
250 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

Hydrazine hydrate (10 g, 0.20 mol) is added dropwise to a suspension of 2-iodoquinoline-3-carboxaldehyde ethylene ketal (65.5 g, 0.20 mol), (0. Meth-Cohn, J. Chem. Soc., Perkin I, 2509 (1981), m.p. 104.5°-106.5° C. in methanol (250 mL) containing triethylamine 28 mL) at reflux. After refluxing overnight additional hdyrazine hydrate (10 g) is added and the mixture is stirred at reflux for another six and one-half hours. Concentrated hydrochloric acid (75 mL) is then added dropwise, while the mixture is refluxing and the reaction continued for one hour. The reaction mixture is cooled, poured onto ice and allowed to stand for two days. A red solid is removed by filtration and the filtrate is concentrated by rotary evaporation to remove methanol. The remaining solution is adjusted to pH 9 with concentrated ammonium hydroxide and the cream colored precipitate is filtered, washed with water and air dried. Recrystallization from ethanol gives an analytical sample, melting point 207°-208° C., calcd. for C10H 7 N3 :C, 70.99; H, 4.17; N, 24.84. Found: C, 70.82: H, 4.06: N, 24.18.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
65.5 g
Type
reactant
Reaction Step One
Quantity
28 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
[Compound]
Name
hydrate
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Pyrazolo[3,4-b]quinoline
Reactant of Route 2
1H-Pyrazolo[3,4-b]quinoline
Reactant of Route 3
Reactant of Route 3
1H-Pyrazolo[3,4-b]quinoline
Reactant of Route 4
Reactant of Route 4
1H-Pyrazolo[3,4-b]quinoline
Reactant of Route 5
Reactant of Route 5
1H-Pyrazolo[3,4-b]quinoline
Reactant of Route 6
1H-Pyrazolo[3,4-b]quinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.